molecular formula C15H11BrN2O2 B2465511 2-bromo-N-(2-oxoindolin-5-yl)benzamide CAS No. 921814-47-3

2-bromo-N-(2-oxoindolin-5-yl)benzamide

Cat. No. B2465511
CAS RN: 921814-47-3
M. Wt: 331.169
InChI Key: XWFTXVXAIZCLBX-UHFFFAOYSA-N
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Description

“2-bromo-N-(2-oxoindolin-5-yl)benzamide” is a chemical compound with the molecular formula C7H6BrNO . It is a derivative of benzamide, which is a compound containing a benzene ring attached to an amide functional group .


Synthesis Analysis

While specific synthesis methods for “2-bromo-N-(2-oxoindolin-5-yl)benzamide” were not found in the search results, similar compounds have been synthesized in the search for novel small molecules activating procaspase-3 . The synthesis involved the design of novel (E)‑N’‑arylidene‑2‑(2‑oxoindolin‑1‑yl)acetohydrazides and (Z)-2‑(5‑substituted‑2‑oxoindolin‑1‑yl)‑N’‑(2‑oxoindolin‑3‑ylidene)acetohydrazides .

Scientific Research Applications

Antitumor Agents

The compound has been used in the design and synthesis of novel 2-oxoindoline-based acetohydrazides as antitumor agents . These compounds have shown notable cytotoxicity toward three human cancer cell lines: colon cancer SW620, prostate cancer PC-3, and lung cancer NCI-H23 . The most potent compound was found to be three- to five-fold more cytotoxic than PAC-1 in the three cancer cell lines tested .

Apoptosis Inducers

The compound has been found to induce apoptosis in cancer cells . Analysis of the compound’s effects on cell cycle and apoptosis demonstrated that it accumulated U937 cells in S phase and substantially induced late cellular apoptosis .

Cell Cycle Regulators

The compound has been found to affect the cell cycle of cancer cells . It has been observed to cause accumulation of U937 cells in the S phase .

Antiviral Agents

Indole derivatives, which include “2-bromo-N-(2-oxoindolin-5-yl)benzamide”, have been found to possess antiviral activity . They have been used in the synthesis of various scaffolds for screening different pharmacological activities .

Anti-inflammatory Agents

Indole derivatives have also been found to possess anti-inflammatory activity . They have been used in the synthesis of various scaffolds for screening different pharmacological activities .

Antioxidant Agents

Indole derivatives have been found to possess antioxidant activity . They have been used in the synthesis of various scaffolds for screening different pharmacological activities .

Future Directions

Indole derivatives, such as “2-bromo-N-(2-oxoindolin-5-yl)benzamide”, have diverse biological activities and have potential to be explored for newer therapeutic possibilities . They have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that “2-bromo-N-(2-oxoindolin-5-yl)benzamide” and similar compounds could be of interest in future research and drug development.

properties

IUPAC Name

2-bromo-N-(2-oxo-1,3-dihydroindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11BrN2O2/c16-12-4-2-1-3-11(12)15(20)17-10-5-6-13-9(7-10)8-14(19)18-13/h1-7H,8H2,(H,17,20)(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XWFTXVXAIZCLBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=CC(=C2)NC(=O)C3=CC=CC=C3Br)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-bromo-N-(2-oxoindolin-5-yl)benzamide

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